7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
7-chloro-4-[(4-methylsulfanylphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-22-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)21-11-17(19)20/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMTQSFYQJOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the reaction of 7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with 4-(methylthio)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom or reduce the benzoxazepine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, potassium carbonate, DMF.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated or reduced benzoxazepine derivatives.
Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
COX-2 Inhibitors :
- This compound is known to be an important intermediate for synthesizing COX-2 inhibitors, which are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2) enzymes. These inhibitors are used to alleviate pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
- Case Study : Research by Friesen et al. (1998) highlights its role in developing analgesic and anti-inflammatory agents that can provide effective treatment options for conditions such as arthritis and acute pain .
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of benzoxazepin compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may enhance its efficacy against certain types of tumors .
- Research Findings : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzoxazepine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can yield various derivatives with tailored pharmacological properties. The synthesis typically includes:
- Chlorination : Converting 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid.
- Cyanidation : Utilizing alkali metal cyanides to form phenylacetonitriles.
- Condensation Reactions : Combining intermediates with other reagents to produce final products .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound and its derivatives. Studies indicate that while some benzoxazepine derivatives have shown low toxicity in preclinical trials, comprehensive toxicological evaluations are necessary before clinical application .
Mechanism of Action
The mechanism of action of 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 4-position of the benzoxazepinone core. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Benzoxazepinone Derivatives
Key Findings :
Substituent Effects on Lipophilicity :
- The methylthio group in the target compound confers higher lipophilicity (logP ~3.2 estimated) compared to benzyl (logP ~2.8) or allyl (logP ~2.5) analogs, suggesting improved membrane permeability .
- Propoxybenzyl derivatives exhibit intermediate logP values (~3.0) due to the polarizable ether oxygen .
Crystallographic Insights: X-ray studies of 4-phenethyl and 4-benzyl analogs reveal planar benzoxazepinone cores with substituent orientations influencing molecular packing. The methylthio group’s larger van der Waals radius may alter crystal lattice stability compared to smaller substituents .
Synthetic Accessibility :
- Allyl and benzyl derivatives are synthesized via nucleophilic substitution or Grignard reactions, whereas methylthio-containing analogs require thioetherification steps, as seen in protocols for related sulfur-containing heterocycles .
The methylthio group’s metabolic stability may extend half-life in vivo .
Biological Activity
7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the class of benzoxazepines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNOS
- CAS Number : 1340797-03-6
- Molecular Structure : The compound features a benzoxazepine core with a chlorine atom and a methylthio-benzyl substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- CNS Activity : Potential effects on neurotransmitter systems, particularly serotonin and acetylcholine pathways.
- Antidepressant Effects : Certain benzoxazepines have been linked to mood modulation and cognitive enhancement.
The mechanisms through which this compound exerts its effects may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin (5-HT) receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
- Neuroprotective Effects : Ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazepine derivatives:
- Antimicrobial Studies :
- CNS Activity :
- Pharmacological Studies :
Data Table: Summary of Biological Activities
Q & A
Q. How can synthetic routes for 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization typically involves stepwise modifications:
- Acylation/Cyclization: Use 2,4-dichlorobenzoyl chloride or similar reagents under basic conditions (e.g., triethylamine) to form the benzoxazepinone core .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Crystallization in methanol or ethanol enhances purity .
- Reaction Monitoring: Track progress via TLC or HPLC-MS to identify side products, such as unreacted precursors or over-acylated derivatives .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms the benzoxazepinone scaffold’s conformation (e.g., intermediate boat/chair conformations in related structures) .
- NMR Spectroscopy: Use - and -NMR to identify substituents (e.g., methylthio group at C4, chloro at C7). -NMR coupling constants clarify spatial arrangements in the dihydro ring .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays: Prioritize neurotransmitter receptor binding studies (e.g., GABA, serotonin receptors) due to structural similarity to benzodiazepines. Use radioligand displacement assays .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Compare results to structurally related benzoxazepinones .
- Dose-Response Curves: Establish IC values for bioactive derivatives to guide SAR studies .
Advanced Research Questions
Q. How does stereochemistry at the benzoxazepinone core influence biological activity?
Methodological Answer:
- Stereoselective Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to generate enantiomers. Compare activity via kinetic resolution .
- Crystallographic Analysis: X-ray structures of enantiomers (e.g., 4-benzyl-7-chloro derivatives) reveal how axial/equatorial substituent orientations affect receptor binding .
- Docking Simulations: Perform molecular docking with GABA receptors to correlate stereochemistry with binding affinity .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Batch Reproducibility: Verify purity via HPLC and elemental analysis. Impurities (e.g., residual solvents) may skew results .
- Receptor Subtype Specificity: Test activity against receptor isoforms (e.g., GABA α1 vs. α5 subtypes) using transfected cell lines .
- Metabolic Stability: Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What strategies are effective for synthesizing derivatives with enhanced solubility?
Methodological Answer:
- Polar Substituents: Introduce hydroxyl or amine groups at the benzyl position. Monitor solubility via nephelometry in PBS .
- Prodrug Approaches: Modify the methylthio group to a sulfoxide or sulfone, which can improve aqueous solubility without losing activity .
- Co-Crystallization: Use co-formers (e.g., cyclodextrins) to create stable co-crystals with enhanced dissolution rates .
Q. How can computational methods guide the design of novel derivatives?
Methodological Answer:
- QSAR Modeling: Train models on existing benzoxazepinone bioactivity data to predict substituent effects on potency .
- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .
- Molecular Dynamics: Simulate ligand-receptor interactions over 100 ns to identify critical binding residues .
Q. What experimental approaches validate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Analyze degradation products via LC-MS .
- Stability in Plasma: Incubate with human plasma at 37°C for 24 hours. Quench with acetonitrile and quantify parent compound loss .
- Photostability: Use ICH guidelines to test UV-light-induced degradation in a solar simulator .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
